molecular formula C25H17F3N2O3S B11422989 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11422989
M. Wt: 482.5 g/mol
InChI Key: VFJRJJWUCCDMSF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the 4-Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the 3-(Trifluoromethyl)benzyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and methoxy groups may enhance its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Trifluoromethylbenzyl Derivatives: Compounds with the trifluoromethylbenzyl group but different core structures.

Uniqueness

The unique combination of the benzothienopyrimidine core with the 4-methoxyphenyl and 3-(trifluoromethyl)benzyl groups gives this compound distinct chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C25H17F3N2O3S

Molecular Weight

482.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17F3N2O3S/c1-33-18-11-9-17(10-12-18)30-23(31)22-21(19-7-2-3-8-20(19)34-22)29(24(30)32)14-15-5-4-6-16(13-15)25(26,27)28/h2-13H,14H2,1H3

InChI Key

VFJRJJWUCCDMSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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